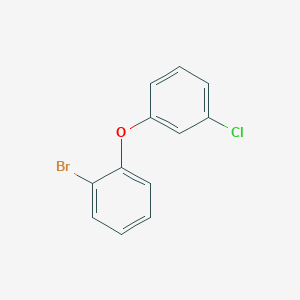

1-Bromo-2-(3-chlorophenoxy)benzene

Beschreibung

1-Bromo-2-(3-chlorophenoxy)benzene (CAS: 1426805-09-5) is a halogenated aromatic compound with the molecular formula C₁₂H₈BrClO and a molecular weight of 283.55 g/mol . Structurally, it consists of a benzene ring substituted with a bromine atom at position 1 and a 3-chlorophenoxy group at position 2. The 3-chlorophenoxy moiety introduces steric bulk and electronic effects due to the electron-withdrawing chlorine atom and the oxygen atom’s lone pairs. This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, with applications in cross-coupling reactions and heterocycle synthesis .

Eigenschaften

IUPAC Name |

1-bromo-2-(3-chlorophenoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO/c13-11-6-1-2-7-12(11)15-10-5-3-4-9(14)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGAYCHAGYRSPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=CC=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(3-chlorophenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 2-bromophenol with 3-chlorophenol in the presence of a suitable base and a coupling agent. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-2-(3-chlorophenoxy)benzene may involve large-scale reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-2-(3-chlorophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

Substitution: Products include various substituted benzene derivatives.

Oxidation: Phenolic or quinone compounds.

Reduction: Dehalogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(3-chlorophenoxy)benzene has diverse applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Material Science: It is utilized in the creation of novel materials with unique properties, such as polymers and liquid crystals.

Environmental Chemistry: The compound is studied for its potential impact on the environment and its role in the degradation of pollutants.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(3-chlorophenoxy)benzene involves its interaction with various molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicological outcomes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Comparisons

Key Observations :

- Electronic Effects: The 3-chlorophenoxy group in the target compound provides moderate electron withdrawal compared to stronger electron-withdrawing groups like trifluoromethyl (CF₃) or difluoromethoxy (OCF₂H) . This influences its reactivity in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-couplings.

- Steric Effects: The cyclopentyloxy group in 1-bromo-2-(cyclopentyloxy)benzene introduces significant steric hindrance, reducing reaction rates in Pd-catalyzed couplings compared to the less bulky 3-chlorophenoxy variant .

- Fluorination Impact : Difluoromethoxy and trifluoromethyl substituents enhance thermal stability and lipophilicity, making them preferred for agrochemicals and bioactive molecules .

Key Observations :

- Cross-Coupling Efficiency: Pd/Cu-catalyzed methods (e.g., Sonogashira, Suzuki) achieve higher yields (>80%) for ethynyl and aryloxy derivatives compared to Friedel-Crafts alkylation (e.g., 70–75% for trifluoromethyl derivatives) .

- Catalyst Dependency : Boron-based Lewis acids (e.g., B(C₆F₅)₃) enable regioselective hydrochlorination of alkenes, as seen in 1-bromo-2-(2-chloro-2-methylpropyl)benzene synthesis .

Biologische Aktivität

1-Bromo-2-(3-chlorophenoxy)benzene, with the chemical formula C13H9BrClO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Molecular Structure

The compound consists of a bromine atom and a chlorophenoxy group attached to a benzene ring:

- Molecular Formula : C13H9BrClO

- Molecular Weight : 293.57 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Varies based on solvent |

Antimicrobial Activity

Research indicates that 1-Bromo-2-(3-chlorophenoxy)benzene exhibits significant antimicrobial properties. In various studies, it has been tested against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The MIC values for 1-Bromo-2-(3-chlorophenoxy)benzene against several bacterial strains are summarized in the table below:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.78 - 12.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 - 25 |

| Enterococcus faecalis | 6.25 |

| Enterococcus faecium | 6.25 |

These results suggest that the compound may serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.

The mechanism of action of 1-Bromo-2-(3-chlorophenoxy)benzene involves disrupting microbial cell membranes and inhibiting key enzymes essential for bacterial survival. This disruption leads to cell lysis and death.

Case Studies

Several studies have examined the biological activity of similar compounds, providing insights into the potential applications of 1-Bromo-2-(3-chlorophenoxy)benzene.

- Study on Antimicrobial Efficacy :

-

Investigation of Structure-Activity Relationships :

- Research highlighted that specific substituents on the benzene ring significantly affect antimicrobial potency. For instance, the presence of chlorine or trifluoromethyl groups enhanced activity against enterococci . This relationship suggests that modifying the structure of 1-Bromo-2-(3-chlorophenoxy)benzene could optimize its biological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.